

A Comparative Guide to Analytical Standards for 2-Bromo-3-chloroaniline

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Compound of Interest

Compound Name: 2-Bromo-3-chloroaniline

Cat. No.: B079519

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For researchers, scientists, and drug development professionals, the accurate quantification and identification of **2-Bromo-3-chloroaniline**, a key chemical intermediate, is paramount. This guide provides a comprehensive comparison of available high-purity grades of **2-Bromo-3-chloroaniline** that can be utilized as analytical standards. Due to the limited availability of commercially designated "certified reference materials," this guide focuses on comparing high-purity commercial grades and provides detailed analytical methodologies for their characterization and qualification.

Comparison of High-Purity 2-Bromo-3-chloroaniline Grades

While no products are explicitly marketed as certified analytical standards, several suppliers offer high-purity grades of **2-Bromo-3-chloroaniline**. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed purity and impurity data.

Supplier	Grade/Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
IndiaMART Supplier	Lab Grade, 99%	96558-73-5	C ₆ H ₅ BrCIN	206.47	Offered for laboratory usage. [1]
AbacipharmTech	98%	96558-73-5	C ₆ H ₅ BrCIN	206.47	Available in various quantities.
ChemicalBook Suppliers	Varies	96558-73-5	C ₆ H ₅ BrCIN	206.47	A platform with multiple suppliers offering the compound. Purity and specifications may vary. [2]
Oakwood Chemical	Not specified	96558-73-5	C ₆ H ₅ BrCIN	206.47	Researchers can request specific quality control information. [3]
Sigma-Aldrich	AldrichCPR™	96558-73-5	C ₆ H ₅ BrCIN	206.47	This product is discontinued and was sold "as-is" without collected analytical data, with the buyer responsible for confirming

identity and
purity.

Experimental Protocols for Analysis

Comprehensive analysis of **2-Bromo-3-chloroaniline** requires a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and impurity profiles.

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like **2-Bromo-3-chloroaniline**.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a TR-1, is suitable. The National Institute of Standards and Technology (NIST) reports a retention index for **2-Bromo-3-chloroaniline** on such a column.[\[4\]](#)
- Injector: Split/splitless injector, operated at a temperature that ensures efficient vaporization without degradation (e.g., 250 °C).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature ramp is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C and ramp up to 300 °C at a rate of 5 K/min.[\[4\]](#)
- Mass Spectrometer: Operated in electron ionization (EI) mode. The distinctive isotopic pattern of bromine and chlorine in the mass spectrum can aid in confirming the identity of the compound.[\[5\]](#)
- Data Analysis: Purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the obtained mass spectrum and retention time with a reference.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile compounds. While no specific validated method for **2-Bromo-3-chloroaniline** was found, methods for closely related chloroanilines can be readily adapted.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: RP-HPLC Method

- Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is a common choice for separating aromatic amines.[\[6\]](#)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate with 0.2% triethylamine, adjusted to pH 3.0) and acetonitrile is often effective.[\[7\]](#)[\[8\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.[\[7\]](#)
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 239 nm for similar compounds).[\[7\]](#)[\[8\]](#)
- Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.
- Validation: For use in a regulated environment, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[\[7\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

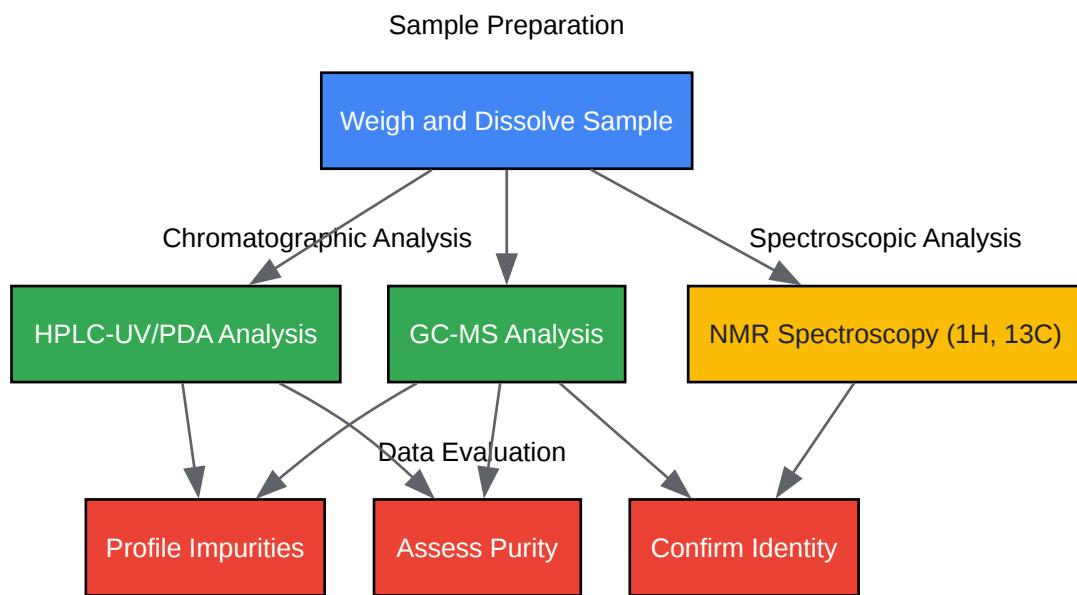
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of **2-Bromo-3-chloroaniline**.

Experimental Protocol: ^1H and ^{13}C NMR

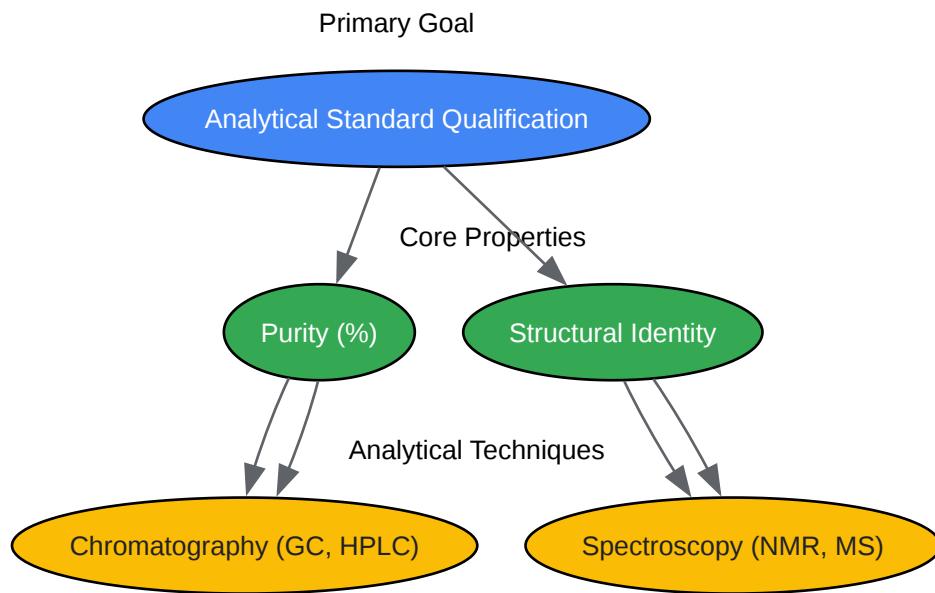
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
- Data Acquisition: Standard pulse programs are used to acquire ^1H and ^{13}C NMR spectra.
- Spectral Interpretation:
 - ^1H NMR: The spectrum should show characteristic signals for the aromatic protons and the amine ($-\text{NH}_2$) protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring. For example, in CDCl_3 , the aromatic protons appear as multiplets and doublets between δ 6.6 and 7.1 ppm, and the amine protons as a broad singlet around δ 4.25 ppm.[2]
 - ^{13}C NMR: The spectrum will reveal the number of unique carbon environments. The carbons attached to bromine and chlorine will have characteristic chemical shifts.[5]

Analytical Workflow and Data Interpretation

The following diagrams illustrate a typical workflow for the analytical characterization of a high-purity grade of **2-Bromo-3-chloroaniline** and the logical relationship of the analytical techniques.

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Caption: Experimental workflow for the analysis of **2-Bromo-3-chloroaniline**.

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Caption: Logical relationship of analytical techniques for standard qualification.

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